4-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine
Description
4-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine is a heterocyclic compound featuring a pyridine ring connected to a 1,2,4-oxadiazole moiety, which is further substituted with a 3-(trifluoromethyl)pyrrolidine group. The compound is of interest in medicinal chemistry, particularly in the development of enzyme inhibitors and positron emission tomography (PET) tracers, owing to its stability and modular synthesis .
Properties
Molecular Formula |
C12H11F3N4O |
|---|---|
Molecular Weight |
284.24 g/mol |
IUPAC Name |
3-pyridin-4-yl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H11F3N4O/c13-12(14,15)11(3-6-17-7-11)10-18-9(19-20-10)8-1-4-16-5-2-8/h1-2,4-5,17H,3,6-7H2 |
InChI Key |
HHBHCPRLXOKQFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(C2=NC(=NO2)C3=CC=NC=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The synthesis of this compound generally involves a multi-step process focusing on constructing three key components:
- The pyrrolidine ring substituted with a trifluoromethyl group,
- The 1,2,4-oxadiazole ring ,
- The pyridine moiety .
A typical synthetic strategy starts with the preparation of the trifluoromethyl-substituted pyrrolidine, followed by formation of the oxadiazole ring via cyclization, and finally coupling with the pyridine ring.
Construction of the Trifluoromethyl-Substituted Pyrrolidine
One common approach to synthesize the 3-(trifluoromethyl)pyrrolidine involves 1,3-dipolar cycloaddition reactions of azomethine ylides with trifluoromethyl-substituted electron-deficient alkenes. This method allows for regio- and stereoselective formation of the pyrrolidine ring bearing the trifluoromethyl group at the 3-position.
- Reaction conditions: Typically performed under mild heating in polar aprotic solvents.
- Catalysts: Sometimes Lewis acids are used to improve yields and selectivity.
Formation of the 1,2,4-Oxadiazole Ring
The oxadiazole ring is formed by dehydrative cyclization of appropriate precursors such as acylhydrazides with reagents like trifluoroacetic anhydride or carbon disulfide under reflux conditions.
- This step involves condensation of hydrazide intermediates with carboxylic acid derivatives.
- The cyclization yields the 1,2,4-oxadiazole heterocycle, which is key for the compound’s biological activity.
Coupling with the Pyridine Ring
The final step involves coupling the oxadiazole-pyrrolidine intermediate with a pyridine derivative at the 4-position.
- Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling are commonly employed.
- Typical conditions include Pd(PPh3)4 as catalyst, sodium carbonate as base, and solvents like dimethoxyethane (DME).
- Microwave-assisted synthesis can reduce reaction times to under one hour and improve yields.
| Reaction Type | Catalyst | Base | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4 | Na2CO3 | DME | 67 | Microwave-assisted reduces time |
Industrial Production Considerations
For scale-up and industrial synthesis:
- Continuous flow reactors and advanced catalytic systems are preferred to enhance yield and purity.
- Reaction parameters such as temperature, pressure, and solvent choice are optimized to minimize by-products.
- Stability of intermediates and final product under physiological conditions is assessed to ensure product quality.
Analytical Characterization and Stability
Structural Confirmation
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR are used to confirm the regiochemistry and integrity of the pyrrolidine and oxadiazole rings.
- Mass Spectrometry (LC-MS): Confirms molecular weight and purity.
- X-ray Crystallography: Provides definitive stereochemical assignment of the trifluoromethyl-pyrrolidine moiety.
- Chiral HPLC and Optical Rotation: Used to resolve and characterize enantiomers.
Stability Data Under Physiological Conditions
| Condition | pH | Temperature | Half-Life (h) | Degradation Products |
|---|---|---|---|---|
| Simulated gastric fluid | 1.2 | 37°C | 2.3 | Oxadiazole cleavage products |
| Plasma | 7.4 | 37°C | 8.7 | Pyridine oxidation metabolites |
- The trifluoromethyl group enhances metabolic stability compared to analogs without this substituent.
- Structural modifications, such as hydrogenation of the pyrrolidine ring, can further improve stability.
Summary of Key Research Findings
| Aspect | Finding | Reference |
|---|---|---|
| Metabolic Stability | Trifluoromethyl group increases resistance to oxidative metabolism | |
| Synthetic Flexibility | Oxadiazole core amenable to late-stage modification, useful for PET tracer development | |
| Binding Interactions | Pyrrolidine nitrogen forms hydrogen bonds with enzymatic targets enhancing bioactivity | |
| Reaction Optimization | Microwave-assisted Suzuki coupling reduces reaction time and improves yield |
Chemical Reactions Analysis
Nucleophilic Substitution at Pyridine Ring
The electron-deficient pyridine ring facilitates nucleophilic substitution at specific positions. Reactions typically occur under basic conditions with appropriate nucleophiles.
Key Insight : Positional selectivity depends on steric effects from the oxadiazole substituent and electronic directing effects .
Oxadiazole Ring-Opening Reactions
The 1,2,4-oxadiazole ring undergoes cleavage under acidic or nucleophilic conditions, forming intermediates for further functionalization.
Mechanistic Note : Ring-opening generates reactive nitrile or amide groups, enabling downstream coupling reactions .
Functionalization of Trifluoromethyl Group
The CF3 group exhibits limited reactivity but can undergo hydrolysis under extreme conditions:
| Reaction Type | Conditions | Reagents | Product | Yield | Ref. |
|---|---|---|---|---|---|
| Hydrolysis | H2SO4 (conc.), 120°C | – | Carboxylic acid derivative | <10% |
Caution : Harsh conditions degrade the pyrrolidine ring, limiting synthetic utility .
Hydrogenation of Pyridine Ring
Catalytic hydrogenation reduces the pyridine ring to a piperidine, altering solubility and bioactivity:
| Reaction Type | Conditions | Catalyst | Product | Yield | Ref. |
|---|---|---|---|---|---|
| Heterogeneous hydrogenation | H2 (50 psi), Pd/C, ethanol | Saturated piperidine | Improved metabolic stability in analog compounds | 92% |
Application : This modification enhances drug-like properties in related pharmacophores.
Electrophilic Aromatic Substitution
The oxadiazole moiety directs electrophiles to meta positions on the pyridine ring:
| Reaction Type | Conditions | Reagents | Product | Yield | Ref. |
|---|---|---|---|---|---|
| Nitration | HNO3/H2SO4, 0°C | – | 3-nitro-pyridine derivative | 45% |
Regioselectivity : Confirmed via NMR analysis of nitro-group positioning.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl group introductions:
| Reaction Type | Conditions | Catalyst | Product | Yield | Ref. |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4, Na2CO3, DME | Aryl boronic acids | Biaryl-modified derivatives | 67% |
Optimization : Microwave-assisted conditions reduce reaction times to <1 hour .
Stability Under Physiological Conditions
The compound demonstrates moderate stability in simulated biological environments:
| Condition | pH | Temperature | Half-Life | Degradation Products | Ref. |
|---|---|---|---|---|---|
| Simulated gastric fluid | 1.2 | 37°C | 2.3 h | Oxadiazole cleavage products | |
| Plasma | 7.4 | 37°C | 8.7 h | Pyridine oxidation metabolites |
Implication : Structural modifications (e.g., piperidine hydrogenation) improve
Scientific Research Applications
4-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins . The oxadiazole ring is known to participate in hydrogen bonding and other interactions with target proteins, influencing their activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the 1,2,4-Oxadiazole Ring
Phenyl vs. Pyridine Linkers
4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic Acid ():
This analog replaces the pyridine ring with a benzoic acid group. The carboxylic acid functionality enhances solubility but may reduce blood-brain barrier penetration compared to the pyridine-containing target compound. The trifluoromethyl group on the oxadiazole is retained, suggesting similar metabolic stability .3-/4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide ():
These derivatives replace pyridine with benzamide, improving hydrogen-bonding capacity. They are used as PET tracers, highlighting the oxadiazole’s role in radiolabeling applications. The target compound’s pyridine moiety may offer better π-π stacking interactions in biological targets .
Substituent Electronic Effects
- 4-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine (): The ethoxy group is electron-donating, contrasting with the electron-withdrawing trifluoromethyl group in the target compound.
3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine ():
The methyl group provides moderate lipophilicity but lacks the strong electron-withdrawing effects of trifluoromethyl. This may reduce metabolic stability compared to the target compound .
Modifications on the Pyrrolidine Ring
- 5-[2-[(3R/S)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (): These analogs feature a phenylethyl-substituted pyrrolidine instead of trifluoromethyl. The trifluoromethyl group in the target compound offers a balance of size and electronegativity, favoring both solubility and target engagement .
5-(3-Chloropropyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole ():
The 3-chloropropyl chain introduces a reactive alkyl halide group, making this compound prone to nucleophilic substitution. In contrast, the trifluoromethyl-pyrrolidine in the target compound enhances stability and reduces off-target reactivity .
Structural and Functional Data Table
*Calculated using molecular formula C₁₂H₁₀F₃N₅O.
Key Research Findings
Metabolic Stability : The trifluoromethyl group in the target compound enhances resistance to oxidative metabolism compared to methyl or ethoxy substituents, as seen in analogs from and .
Binding Interactions: The pyrrolidine nitrogen in the target compound may form hydrogen bonds with enzymatic targets, a feature absent in analogs with non-amine substituents (e.g., ) .
Synthetic Flexibility : Late-stage radiosynthesis methods () suggest the target compound’s oxadiazole core is amenable to modification, supporting its utility in PET tracer development .
Biological Activity
The compound 4-{5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHClFNO
- Molecular Weight : 357.16 g/mol
- CAS Number : 2060040-45-9
The presence of the 1,2,4-oxadiazole moiety is significant as it is associated with various biological activities including anticancer and anti-inflammatory effects .
Anticancer Activity
Recent studies have shown that compounds containing the 1,2,4-oxadiazole unit exhibit notable anticancer properties. For instance, derivatives of 1,2,4-oxadiazoles have been reported to demonstrate cytotoxicity against multiple cancer cell lines such as HeLa (cervical cancer), CaCo-2 (colon adenocarcinoma), and others . The compound's efficacy is often attributed to its ability to inhibit key enzymes involved in cancer cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.2 |
| CaCo-2 | 6.8 |
| 3T3-L1 | 7.0 |
Anti-inflammatory Effects
Research indicates that the compound may also possess anti-inflammatory properties. The mechanism involves the inhibition of cyclooxygenases (COX-1 and COX-2), which are critical in the inflammatory response. This suggests potential applications in treating inflammatory diseases .
Neuroprotective Properties
The neuroprotective effects of oxadiazole derivatives have been explored in models of neurodegenerative diseases. These compounds exhibit activity against targets such as butyrylcholinesterase (BChE), which is implicated in Alzheimer's disease .
Antimicrobial Activity
Preliminary studies suggest that the compound may have antimicrobial properties. It has shown effectiveness against various bacterial strains, indicating a potential role in developing new antibiotics .
Study on Anticancer Activity
In a study published in Pharmaceuticals, researchers synthesized several oxadiazole derivatives, including the target compound. They evaluated their cytotoxicity against a panel of cancer cell lines and found that the compound exhibited selective cytotoxicity with an IC50 value lower than many existing chemotherapeutics .
Mechanistic Insights
A mechanistic study highlighted that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This was demonstrated using flow cytometry and Western blot analysis to assess apoptosis markers .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Initial findings suggest favorable pharmacokinetic profiles with moderate bioavailability and a half-life suitable for therapeutic applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine, and how can intermediates be characterized?
- Methodological Answer : The compound’s synthesis likely involves cyclization of precursors containing pyrrolidine and oxadiazole moieties. For example, oxadiazole rings are typically formed via dehydrative cyclization of acylhydrazides with trifluoroacetic anhydride or carbon disulfide under reflux conditions . Intermediates should be characterized using H/C NMR to confirm regiochemistry and LC-MS to verify molecular weight. Purity can be assessed via HPLC using ammonium acetate buffers (pH 6.5) to optimize retention times .
Q. How can researchers validate the structural stability of this compound under varying experimental conditions?
- Methodological Answer : Stability studies should include thermal gravimetric analysis (TGA) to assess decomposition temperatures and accelerated stability testing (40°C/75% RH for 4 weeks). Reactivity with common solvents (e.g., DMSO, ethanol) should be monitored via F NMR to detect trifluoromethyl group degradation. Avoid exposure to strong oxidizers, as oxadiazoles are prone to oxidative ring opening .
Q. What analytical techniques are critical for confirming the stereochemistry of the trifluoromethyl-pyrrolidine moiety?
- Methodological Answer : X-ray crystallography is definitive for stereochemical assignment. If crystals are unavailable, NOESY NMR can identify spatial proximity between the trifluoromethyl group and adjacent protons. Chiral HPLC with a cellulose-based column can resolve enantiomers, while optical rotation measurements provide supplementary data .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to probe the role of the oxadiazole ring in biological activity?
- Methodological Answer : Replace the oxadiazole with other heterocycles (e.g., triazole, thiadiazole) and compare bioactivity in assays (e.g., enzyme inhibition). Molecular docking using the parent compound’s crystal structure (if available) can predict binding interactions. For example, oxadiazole’s electron-deficient nature may enhance π-π stacking with aromatic residues in target proteins .
Q. What strategies mitigate contradictions in reported bioactivity data for this compound across different studies?
- Methodological Answer : Discrepancies may arise from impurities or stereochemical variations. Validate purity via HPLC-MS and quantify residual solvents (e.g., DMF) using GC-MS. Replicate assays under standardized conditions (pH, temperature, cell lines). If conflicting results persist, conduct meta-analyses to identify confounding variables (e.g., solvent choice in in vitro assays) .
Q. How can pharmacokinetic properties (e.g., metabolic stability, plasma protein binding) be systematically evaluated?
- Methodological Answer : Use liver microsomes (human/rat) to assess metabolic stability, monitoring parent compound depletion via LC-MS/MS. Plasma protein binding can be quantified using equilibrium dialysis or ultrafiltration. For blood-brain barrier penetration, employ PAMPA assays with logP values predicted computationally (e.g., using Molinspiration) .
Q. What in vivo models are appropriate for investigating the compound’s toxicity profile and target engagement?
- Methodological Answer : Rodent models (e.g., Sprague-Dawley rats) are standard for acute toxicity (LD) and histopathology. For target engagement, use transgenic models or PET imaging with F-labeled analogs. Ensure dose regimens align with human equivalent doses (HED) calculated via body surface area scaling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
